molecular formula C12H15NO3 B2503688 4-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 925068-68-4

4-[(2-Methylbutanoyl)amino]benzoic acid

Cat. No. B2503688
CAS RN: 925068-68-4
M. Wt: 221.256
InChI Key: FVZDXTRSJQNAHV-UHFFFAOYSA-N
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Description

The compound "4-[(2-Methylbutanoyl)amino]benzoic acid" is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. Its structure is characterized by a benzene ring (benzoic acid part) and an amino group substituted with a 2-methylbutanoyl moiety. This compound is not directly mentioned in the provided papers, but its analysis can be inferred from the synthesis and characterization of similar benzoic acid derivatives.

Synthesis Analysis

The synthesis of benzoic acid derivatives typically involves the functionalization of the benzene ring or the modification of the carboxylic acid group. For example, the synthesis of azo-benzoic acids involves coupling reactions with aryl diazonium salts . Similarly, the synthesis of benzoyl amino acids and peptides involves coupling benzoic acid with amino acid methyl esters or dipeptides . Although the exact synthesis of "4-[(2-Methylbutanoyl)amino]benzoic acid" is not described, it likely involves the acylation of an amino-benzoic acid precursor with a 2-methylbutanoyl chloride or an equivalent acylating agent.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using spectroscopic techniques such as NMR, IR, and UV-VIS, as well as X-ray crystallography . These methods provide information about the electronic environment of the molecule, the presence of functional groups, and the three-dimensional arrangement of atoms. For "4-[(2-Methylbutanoyl)amino]benzoic acid," one would expect to see signals corresponding to the aromatic protons, the carboxylic acid group, and the aliphatic protons of the 2-methylbutanoyl moiety in the NMR spectrum. The IR spectrum would likely show characteristic absorptions for the carboxylic acid and amide functionalities.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions, including acid-base dissociation and tautomerism . The presence of the amino group and the 2-methylbutanoyl moiety in "4-[(2-Methylbutanoyl)amino]benzoic acid" suggests that it could participate in reactions typical of amides, such as hydrolysis under acidic or basic conditions. The compound could also potentially engage in reactions with nucleophiles due to the electrophilic nature of the carbonyl carbon in the 2-methylbutanoyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-[(2-Methylbutanoyl)amino]benzoic acid" would be influenced by its molecular structure. The compound is expected to have a relatively high melting point due to the presence of the rigid benzene ring and the potential for intermolecular hydrogen bonding involving the amide group. Its solubility in organic solvents and water would depend on the polarity and hydrogen bonding capability of the molecule. The compound's acidity and basicity properties would be determined by the pKa values of the carboxylic acid and amino groups, respectively.

Scientific Research Applications

Interactions with Proteins

4-[(2-Methylbutanoyl)amino]benzoic acid, as a derivative of carboxamide and amino acids, shows significant interactions with proteins like Bovine serum albumin (BSA). Studies using ultrasonic interferometry have demonstrated how these compounds bind to BSA, particularly under acidic conditions, revealing insights into the binding dynamics and association constants at various pH levels (Thakare, Tekade, Pisudde, & Pande, 2018).

Electrochemical Properties

Derivatives of this compound, such as N‑benzoyl derivatives of isoleucine, have been studied for their influence on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films. This research is crucial for advancements in energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).

Synthesis and Biological Activity

Research also includes the synthesis of new Schiff base compounds derived from 4-Amino benzoic acid and their biological activity. These compounds are tested for their effectiveness against various bacteria, highlighting their potential in antimicrobial applications (Radi, Husain, Zaki, Sultan, Hamed, & Khamis, 2019).

Alkylation Processes

Studies on the diastereoselective alkylation of 3-Aminobutanoic Acid in the 2-Position using derivatives of 4-[(2-Methylbutanoyl)amino]benzoic acid have been conducted. These investigations provide valuable insights into the synthesis of enantiomerically pure amino acid derivatives, which are fundamental in pharmaceutical and chemical synthesis (Estermann & Seebach, 1988).

Antiretroviral Agents

Another application is in the development of antiretroviral agents that target the HIV-1 nucleocapsid protein. Research has shown the potential of certain derivatives in denaturing this protein, contributing to the field of HIV treatment (Fiore, Puls, & Walker, 1998).

Pharmacokinetics

The pharmacokinetics of similar compounds like benzoic acid derivatives in rats have been studied. This includes analysis after various administrations, contributing to a better understanding of drug metabolism and bioavailability (Xu, Ying, Wang, Zhang, Ying, & Yang, 2020).

properties

IUPAC Name

4-(2-methylbutanoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-9(5-7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZDXTRSJQNAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Methylbutanoyl)amino]benzoic acid

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